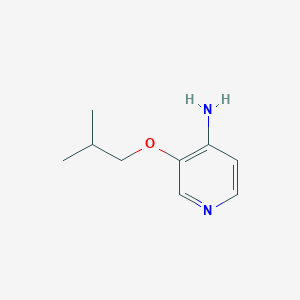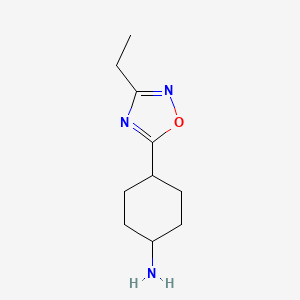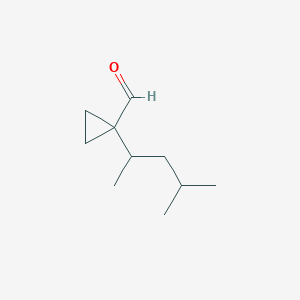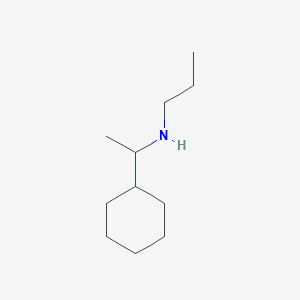![molecular formula C6H5ClN2O3 B13295699 2-[(5-Chloropyrimidin-2-yl)oxy]aceticacid](/img/structure/B13295699.png)
2-[(5-Chloropyrimidin-2-yl)oxy]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloropyrimidin-2-yl)oxy]acetic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyrimidin-2-yl)oxy]acetic acid typically involves the reaction of 5-chloropyrimidine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom on the pyrimidine ring is replaced by the carboxymethyl group from chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of 2-[(5-Chloropyrimidin-2-yl)oxy]acetic acid may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
- Reacting 5-chloropyrimidine with chloroacetic acid in a suitable solvent.
- Using a base to promote the nucleophilic substitution reaction.
- Purifying the product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloropyrimidin-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[(5-Chloropyrimidin-2-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Triclopyr: An organic compound in the pyridine group used as a systemic foliar herbicide and fungicide.
(5-Chloropyrimidin-2-yl)acetic acid: A similar compound with slight structural differences.
Uniqueness
2-[(5-Chloropyrimidin-2-yl)oxy]acetic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H5ClN2O3 |
|---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
2-(5-chloropyrimidin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-8-6(9-2-4)12-3-5(10)11/h1-2H,3H2,(H,10,11) |
InChI Key |
KBQJOCACIUDIBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13295618.png)
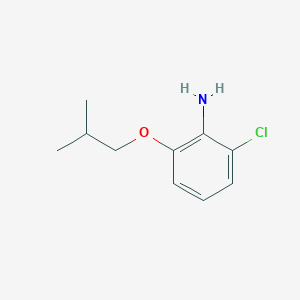
![Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13295644.png)
![benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13295647.png)

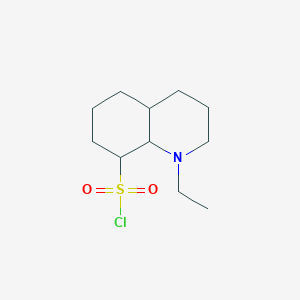
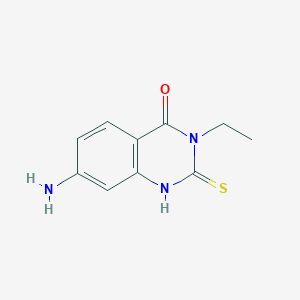
![2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13295658.png)
amine](/img/structure/B13295664.png)
